molecular formula C13H18N2O6 B4919131 2-[(4-methoxyphenoxy)carbonylamino]ethyl N-ethyl-N-hydroxycarbamate

2-[(4-methoxyphenoxy)carbonylamino]ethyl N-ethyl-N-hydroxycarbamate

Cat. No.: B4919131
M. Wt: 298.29 g/mol
InChI Key: NREAJBRAXQSMKB-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a carbonylamino group, and a hydroxycarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenoxy)carbonylamino]ethyl N-ethyl-N-hydroxycarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxyphenol with phosgene to form 4-methoxyphenyl chloroformate. This intermediate is then reacted with ethylenediamine to produce 2-[(4-methoxyphenoxy)carbonylamino]ethylamine. Finally, the compound is treated with N-ethylhydroxylamine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenoxy)carbonylamino]ethyl N-ethyl-N-hydroxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

2-[(4-methoxyphenoxy)carbonylamino]ethyl N-ethyl-N-hydroxycarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)carbonylamino]ethyl N-ethyl-N-hydroxycarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methoxyphenoxy)carbonylamino]ethyl N-ethyl-N-hydroxycarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4-methoxyphenoxy)carbonylamino]ethyl N-ethyl-N-hydroxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-3-15(18)13(17)20-9-8-14-12(16)21-11-6-4-10(19-2)5-7-11/h4-7,18H,3,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREAJBRAXQSMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)OCCNC(=O)OC1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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